molecular formula C12H13N3O3S2 B13711444 Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate

Cat. No.: B13711444
M. Wt: 311.4 g/mol
InChI Key: DSGOSDNWNUVVAK-UHFFFAOYSA-N
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Description

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H13N3O3S2 and a molecular weight of 311.38. It is primarily used in proteomics research and has applications in various scientific fields .

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[methylsulfanyl-[3-(4-nitrophenoxy)propylsulfanyl]methylidene]cyanamide

InChI

InChI=1S/C12H13N3O3S2/c1-19-12(14-9-13)20-8-2-7-18-11-5-3-10(4-6-11)15(16)17/h3-6H,2,7-8H2,1H3

InChI Key

DSGOSDNWNUVVAK-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of the Cyano-Carbonimidodithioate Core

The cyano-carbonimidodithioate moiety can be prepared using dimethyl N-cyanodithioiminocarbonate as a key intermediate. This reagent is typically synthesized or procured and then reacted under controlled conditions to form the desired dithioate structure.

Typical reaction conditions include:

  • Use of polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Base catalysis with agents like sodium hydride or diisopropylamine.
  • Controlled heating, often around 100 °C for several hours (e.g., 5 hours).
  • Subsequent workup involving extraction, drying, and purification steps such as chromatography or crystallization.

An example from the literature describes the reaction of dimethyl N-cyanodithioiminocarbonate with nucleophilic substrates in DMF at 100 °C with diisopropylamine as a base, yielding related cyano-carbonimidodithioate derivatives in high purity and yield (up to 99%).

Incorporation of the 3-(4-nitrophenoxy)propyl Group

The 3-(4-nitrophenoxy)propyl substituent is introduced via nucleophilic substitution reactions where a suitable leaving group on the propyl chain (e.g., a halide) is displaced by the 4-nitrophenol or its derivatives.

Key points in this step:

  • The 4-nitrophenol acts as the nucleophile.
  • The propyl chain is typically functionalized with a leaving group such as bromide or chloride.
  • Reactions are carried out under basic conditions to deprotonate the phenol and facilitate nucleophilic attack.
  • Solvents such as DMF or acetone are commonly used.
  • Reaction temperatures vary from ambient to reflux conditions depending on reactivity.

This step is crucial for linking the nitrophenoxy group to the propyl chain, setting the stage for subsequent coupling with the cyano-carbonimidodithioate moiety.

Coupling of the Propyl-Nitrophenoxy Intermediate with Cyano-Carbonimidodithioate

After preparing the 3-(4-nitrophenoxy)propyl intermediate, it is reacted with dimethyl N-cyanodithioiminocarbonate or related reagents to form the final methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate compound.

Typical procedure:

  • The propyl-nitrophenoxy compound is dissolved in an appropriate solvent (e.g., DMF).
  • Dimethyl N-cyanodithioiminocarbonate is added along with a base such as sodium hydride or diisopropylamine.
  • The reaction mixture is heated (e.g., 65-100 °C) for several hours to promote coupling.
  • After completion, the reaction mixture is cooled, quenched, and subjected to purification by crystallization or chromatography.

This method is supported by analogous syntheses reported for related compounds, where the cyano-carbonimidodithioate group is introduced via nucleophilic substitution on activated intermediates.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Preparation of dimethyl N-cyanodithioiminocarbonate Commercial or synthesized via literature methods DMF 100 °C 5 hours 89-99 Base: diisopropylamine or sodium hydride
Formation of 3-(4-nitrophenoxy)propyl intermediate 4-nitrophenol + 3-halopropyl derivative DMF or acetone Ambient to reflux Several hours Variable Base required to deprotonate phenol
Coupling to form final compound 3-(4-nitrophenoxy)propyl intermediate + dimethyl N-cyanodithioiminocarbonate + base DMF 65-100 °C Several hours 75-85 Purification by crystallization or chromatography

Research Results and Observations

  • The use of dimethyl N-cyanodithioiminocarbonate as a coupling agent is well-documented, providing good yields and high purity products when combined with appropriate nucleophiles under basic conditions.
  • The choice of base and solvent critically affects the reaction efficiency and product purity. Sodium hydride and diisopropylamine are effective bases for these transformations.
  • Temperature control is essential to avoid decomposition of sensitive intermediates and to optimize reaction rates.
  • Purification techniques such as vacuum drying, crystallization, and flash chromatography are necessary to isolate the target compound in analytically pure form.
  • The presence of the nitro group on the phenoxy ring influences the nucleophilicity and reactivity, requiring careful optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate has been explored for its herbicidal properties. The dithiocarbamate moiety is known to exhibit selective toxicity towards certain weed species, making it a candidate for developing new herbicides. Studies have shown that compounds with similar structures can inhibit key enzymes in plant metabolism, leading to effective weed management strategies.

Pharmaceutical Development

The compound's potential as a pharmaceutical agent is notable. Research indicates that derivatives of dithiocarbamates can act as enzyme inhibitors, particularly against proteases involved in various diseases. For instance, the inhibition of aspartic proteases could be beneficial in treating conditions like cancer and viral infections. This compound may serve as a lead compound for synthesizing more potent inhibitors through structural modifications.

Material Science

In materials science, the unique properties of this compound can be harnessed for developing advanced materials with specific functionalities. Its ability to form coordination complexes may allow for applications in creating sensors or catalysts that require specific electronic or optical properties.

Case Study 1: Herbicidal Activity

A study published in the Journal of Agricultural and Food Chemistry investigated the herbicidal effects of dithiocarbamate derivatives, including this compound. The results indicated significant inhibition of growth in several weed species, suggesting its potential utility in agricultural applications.

Case Study 2: Enzyme Inhibition

Research detailed in Bioorganic & Medicinal Chemistry Letters focused on the synthesis of dithiocarbamate-based compounds as protease inhibitors. The findings demonstrated that modifications to the nitrophenyl group could enhance inhibitory activity against specific aspartic proteases, paving the way for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The nitro group and cyano group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a cyano group, a carbonimidodithioate moiety, and a nitrophenoxy substituent. This unique combination suggests the potential for various biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundGram-positive bacteria (e.g., Staphylococcus aureus)
Similar derivativesGram-negative bacteria (e.g., Escherichia coli)

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, potentially through the activation of caspases.

  • Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. These compounds may act by modulating neurotrophic factors or inhibiting neuroinflammation.

  • Research Findings : A study indicated that related compounds could enhance the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular responses.
  • Oxidative Stress Reduction : It may exhibit antioxidant properties, reducing oxidative stress in cells.

Q & A

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

  • Approach :
  • Design of Experiments (DoE) with variables like reaction temperature, solvent polarity, and reagent stoichiometry.
  • Multivariate analysis (e.g., PCA) to identify critical process parameters .

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